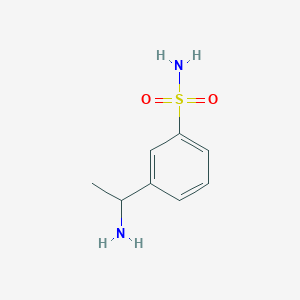

3-(1-氨基乙基)苯磺酰胺

描述

3-(1-Aminoethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 3-(1-Aminoethyl)benzenesulfonamide, they do provide insights into related compounds that can help infer some of the characteristics of the compound .

Synthesis Analysis

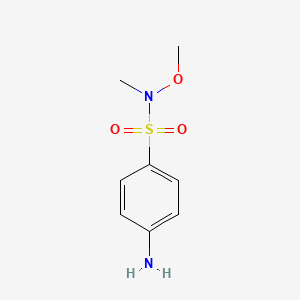

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 3-(1-Aminoethyl)benzenesulfonamide, has been achieved through a direct N-alkylation process. This process involves the use of alcohols as alkylating agents and is catalyzed by iridium, demonstrating a method that could potentially be applied to the synthesis of 3-(1-Aminoethyl)benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, has been characterized using various techniques including FT-IR, NMR, UV-Vis, and X-ray crystallography. These studies have provided detailed information on bond lengths, bond angles, and other structural parameters that could be similar to those of 3-(1-Aminoethyl)benzenesulfonamide .

Chemical Reactions Analysis

The research on aminobenzenesulfonamides has shown that these compounds can undergo N-alkylation reactions, which could be relevant to the chemical behavior of 3-(1-Aminoethyl)benzenesulfonamide. The ability to selectively recognize different types of amino groups in these reactions is particularly noteworthy and could be applicable to the modification of 3-(1-Aminoethyl)benzenesulfonamide .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 3-(1-Aminoethyl)benzenesulfonamide are not discussed in the provided papers, the studies on related compounds offer valuable information. For instance, the equilibrium between tautomeric forms and the constants of acid-base equilibrium have been determined for 3-amino-4-hydroxy benzenesulfonamide, which may share similar properties with 3-(1-Aminoethyl)benzenesulfonamide . Additionally, the theoretical and experimental investigations of related sulfonamide compounds have included analyses of their spectroscopic properties, molecular electrostatic potential, and frontier molecular orbitals, which could be indicative of the properties of 3-(1-Aminoethyl)benzenesulfonamide .

科学研究应用

人碳酸酐酶II抑制

3-(1-氨基乙基)苯磺酰胺: 已被确定为人类碳酸酐酶II (hCA II) 的有效抑制剂,hCA II 是各种疾病的治疗靶点 。这种酶参与重要的生理过程,如体液分泌、呼吸和二氧化碳运输。hCA II 抑制剂在治疗青光眼、癫痫和某些癌症类型方面具有潜在的应用价值。

抗惊厥特性

具有碳酸酐酶抑制特性的化合物,如3-(1-氨基乙基)苯磺酰胺,也因其抗惊厥作用而被研究 。它们可能通过调节 pH 值来调节神经元兴奋性,从而帮助控制癫痫发作。

利尿剂应用

作为一种碳酸酐酶抑制剂,3-(1-氨基乙基)苯磺酰胺可以作为利尿剂 。它可以干扰肾脏中碳酸氢盐的重吸收,从而增加水和电解质的排泄,这对水肿或高血压等疾病有益。

抗癌潜力

抑制碳酸酐酶,特别是参与肿瘤酸化过程的亚型,可能是抗癌药物开发的一种策略 。3-(1-氨基乙基)苯磺酰胺可能有助于为癌细胞生长和转移创造一个不太有利的环境。

蛋白质组学研究

这种化合物在蛋白质组学研究中用作生物化学工具来研究蛋白质表达和功能 。它可以帮助理解碳酸酐酶在各种生物过程和疾病中的作用。

抗炎作用

磺酰胺类药物,包括3-(1-氨基乙基)苯磺酰胺,与抗炎特性有关 。它们可能调节炎症通路,为以炎症为特征的疾病提供潜在的治疗益处。

甲状腺疾病治疗

研究表明,由于其药理活性,磺酰胺类药物可能在治疗甲状腺疾病中发挥作用 。它们可能影响甲状腺激素的合成或代谢,为治疗这些疾病提供一种新方法。

安全和危害

未来方向

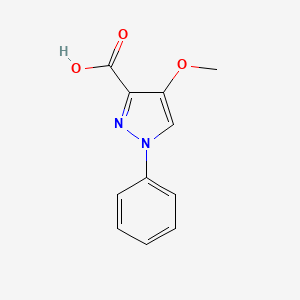

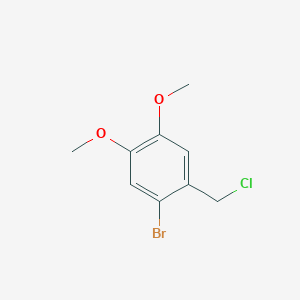

While specific future directions for “3-(1-Aminoethyl)benzenesulfonamide” are not mentioned in the search results, research into sulfonamides continues to be a vibrant field. For instance, new 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives have been synthesized and investigated for their inhibition activity .

作用机制

Target of Action

The primary target of 3-(1-Aminoethyl)benzenesulfonamide is Carbonic Anhydrase II (CAII) . Carbonic Anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzyme plays a crucial role in various biological processes such as respiration, pH homeostasis, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, saliva, and gastric acid .

Mode of Action

3-(1-Aminoethyl)benzenesulfonamide interacts with Carbonic Anhydrase II by binding to it . This binding inhibits the enzyme’s activity, thereby affecting the reversible hydration of carbon dioxide

Biochemical Pathways

The inhibition of Carbonic Anhydrase II by 3-(1-Aminoethyl)benzenesulfonamide affects several biochemical pathways. These pathways are primarily related to the processes that Carbonic Anhydrase II is involved in, such as respiration and pH homeostasis . The downstream effects of these changes in the pathways depend on the specific physiological context and are currently under investigation.

Result of Action

The molecular and cellular effects of the action of 3-(1-Aminoethyl)benzenesulfonamide are primarily due to its inhibition of Carbonic Anhydrase II . This can lead to changes in processes such as respiration and pH homeostasis . The specific effects depend on the physiological context and are subjects of ongoing research.

属性

IUPAC Name |

3-(1-aminoethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6(9)7-3-2-4-8(5-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYBOYXTCLYWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407171 | |

| Record name | 3-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

736913-57-8 | |

| Record name | 3-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-aminoethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)